2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 893935-47-2
VCID: VC4283817
InChI: InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27)
SMILES: COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Molecular Formula: C20H16FN5O2S
Molecular Weight: 409.44

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

CAS No.: 893935-47-2

Cat. No.: VC4283817

Molecular Formula: C20H16FN5O2S

Molecular Weight: 409.44

* For research use only. Not for human or veterinary use.

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide - 893935-47-2

Specification

CAS No. 893935-47-2
Molecular Formula C20H16FN5O2S
Molecular Weight 409.44
IUPAC Name 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H16FN5O2S/c1-28-17-5-3-2-4-16(17)25-18(27)11-29-20-15-10-24-26(19(15)22-12-23-20)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,25,27)
Standard InChI Key YBBGJKMFPDHRBW-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F

Introduction

Chemical Formula and Molecular Weight

  • Chemical Formula: Not explicitly provided in the search results, but it can be inferred to be C19_{19}H15_{15}FN6_{6}O2_{2}S based on its components.

  • Molecular Weight: Estimated to be around 415 g/mol, considering the molecular weights of its constituent parts.

Synonyms and Identifiers

  • No specific synonyms or identifiers (e.g., PubChem CID, CAS number) were found in the search results.

Potential Applications and Biological Activity

Given the structural components of this compound, it may exhibit biological activities similar to those of related pyrazolo[3,4-d]pyrimidine derivatives. These compounds are often explored for their potential in modulating various biological pathways, including kinase activity and anti-inflammatory responses .

Potential Biological Targets

  • Kinase Inhibitors: Compounds with similar structures have been investigated for their ability to modulate kinase activity, which is crucial in various signaling pathways .

  • Anti-inflammatory Agents: The presence of a sulfanyl linkage and acetamide moiety might contribute to anti-inflammatory properties, as seen in other sulfonamide-based compounds .

Synthesis and Characterization

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide would likely involve a multi-step process, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by introduction of the 4-fluorophenyl group and sulfanyl linkage, and finally coupling with the acetamide moiety.

Synthesis Steps

  • Preparation of Pyrazolo[3,4-d]pyrimidine Core: This involves condensation reactions between appropriate starting materials.

  • Introduction of 4-Fluorophenyl Group: Typically achieved through nucleophilic substitution or cross-coupling reactions.

  • Formation of Sulfanyl Linkage: Involves the use of sulfur-containing reagents.

  • Coupling with Acetamide Moiety: Often achieved through amide bond formation reactions.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): Provides molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Helps identify functional groups.

Future Research Directions

  • Biological Activity Screening: Investigate the compound's potential as a kinase inhibitor or anti-inflammatory agent.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound to enhance its biological activity.

  • Pharmacokinetic and Toxicity Studies: Assess its suitability for therapeutic applications.

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